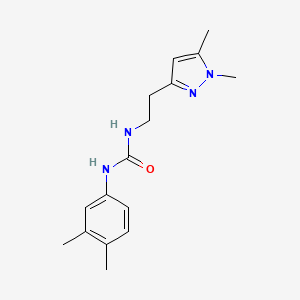
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea, also known as DPU-99, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
Research has identified novel pyrazole derivatives, including structures similar to 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea, as potential antimicrobial and anticancer agents. These compounds were synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Among them, certain derivatives exhibited higher anticancer activity compared to the reference drug, doxorubicin, and showed significant antimicrobial properties (Hafez et al., 2016). This indicates the therapeutic potential of such compounds in treating infectious diseases and cancer.
Chemical Synthesis Applications
In addition to their therapeutic applications, derivatives of this compound have been utilized in various chemical syntheses. For instance, a one-pot, multicomponent protocol for the synthesis of pyrano[2,3-c]pyrazole derivatives using a urea catalyst was reported, demonstrating the compound's utility in facilitating complex chemical transformations (Wenbo Li et al., 2017). Such synthetic applications are crucial for developing new pharmaceuticals and materials.
Synthesis of New Pyrazolo Derivatives
Further studies have led to the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives, showcasing the versatility of pyrazole-based compounds in creating novel structures with potential anticancer activity. These derivatives were tested against various cancer cell lines, with some displaying potent inhibitory activity (Khaled R. A. Abdellatif et al., 2014). This research underscores the importance of pyrazole derivatives in developing new anticancer therapies.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-5-6-14(9-12(11)2)18-16(21)17-8-7-15-10-13(3)20(4)19-15/h5-6,9-10H,7-8H2,1-4H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURJPFGHFPGJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=NN(C(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2625157.png)
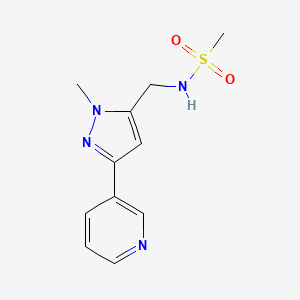
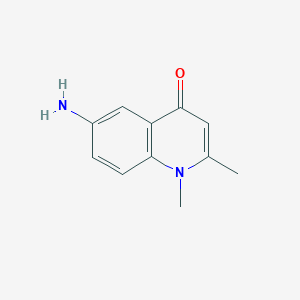
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B2625161.png)
![(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2625162.png)
![2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2625164.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2625165.png)
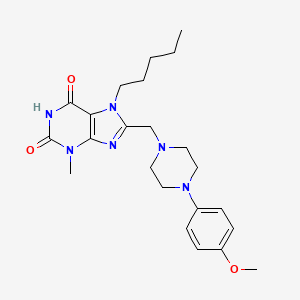
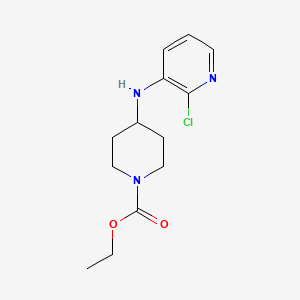
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2625172.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2625177.png)
![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2625178.png)
![N-(2-(6-((2-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625179.png)